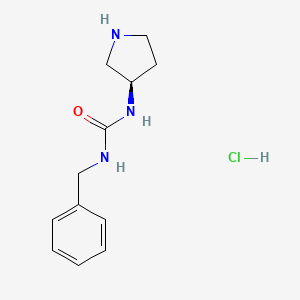

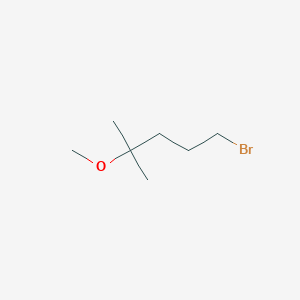

![molecular formula C14H18N2O3S B2901434 3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid CAS No. 1978428-24-8](/img/structure/B2901434.png)

3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid” is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazol . These derivatives have been studied for their potential as anti-tumor agents, specifically for their ability to inhibit the c-Met receptor tyrosine kinase .

Synthesis Analysis

The synthesis of these compounds involves multiple steps, including linear regression, nonlinear regression, and artificial neural networks . The process also involves the use of multiple QSAR models .Molecular Structure Analysis

The molecular structure of these compounds is complex, with the key feature being the 4,5,6,7-tetrahydrobenzo[d]thiazol ring . This ring is crucial for the compound’s ability to inhibit the c-Met receptor .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions are guided by QSAR models, which help predict the properties of the resulting compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure . The 4,5,6,7-tetrahydrobenzo[d]thiazol ring is a key feature that influences these properties .科学的研究の応用

Dual Kinase Inhibition

Compounds derived from 4,5,6,7-tetrahydrobenzo[d]thiazole have been studied for their potential as dual kinase inhibitors . These inhibitors target both Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are involved in the phosphorylation and deactivation of the tumor suppressor protein PTEN . The presence of a carboxyl group at the meta position of the phenyl ring is crucial for this dual inhibition activity .

Anti-Tumor Agents

Derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl have been evaluated as potent anti-tumor agents through inhibition of the c-Met receptor tyrosine kinase. This receptor is responsible for the development of cancer cell lines, and its inhibition is a promising strategy for cancer treatment .

Antimicrobial Activity

Thiazole derivatives, including those with the tetrahydrobenzo[d]thiazol moiety, exhibit a range of pharmaceutical and biological activities. Among these is antimicrobial activity, which is critical in the fight against drug-resistant bacteria .

Inhibition of Bacterial DNA Gyrase B (GyrB)

The tetrahydrobenzo[d]thiazole scaffold has been used to develop inhibitors of bacterial DNA gyrase B (GyrB). This enzyme is essential for bacterial DNA replication, and its inhibition can lead to effective antibacterial agents .

Antiretroviral Activity

Some thiazole derivatives have shown antiretroviral activity, which is important for the treatment of viral infections such as HIV. The structural features of these compounds play a significant role in their efficacy .

Anti-Alzheimer’s Activity

Thiazole compounds have also been associated with anti-Alzheimer’s activity. The ability to interact with biological targets relevant to Alzheimer’s disease makes them potential candidates for the development of new therapeutic agents .

作用機序

Target of Action

The primary targets of this compound are c-Met receptor tyrosine kinase , Casein kinase 2 (CK2) , and glycogen synthase kinase-3beta (GSK3β) . These kinases play crucial roles in cell signaling pathways, and their inhibition can lead to the prevention of tumor growth and proliferation.

Mode of Action

This compound interacts with its targets by inhibiting their kinase activity. It binds to the active sites of these kinases, preventing them from phosphorylating other proteins and thus disrupting the signaling pathways they are involved in .

Biochemical Pathways

The inhibition of c-Met, CK2, and GSK3β affects several biochemical pathways. For instance, CK2 and GSK3β are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . By inhibiting these kinases, the compound prevents PTEN deactivation, thereby disrupting the pathways that lead to tumor growth and proliferation .

Result of Action

The result of the compound’s action is the inhibition of tumor growth and proliferation. By inhibiting key kinases involved in cell signaling pathways, the compound disrupts the processes that lead to the growth and spread of cancer cells .

将来の方向性

特性

IUPAC Name |

3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c17-12(8-5-6-9(7-8)13(18)19)16-14-15-10-3-1-2-4-11(10)20-14/h8-9H,1-7H2,(H,18,19)(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZFGCQCLBZZJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3CCC(C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

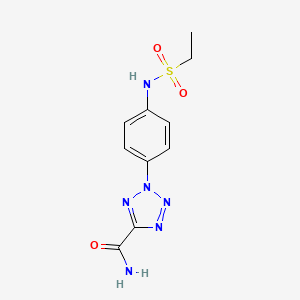

![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B2901351.png)

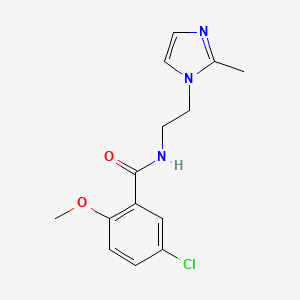

![2-(5-Thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2901356.png)

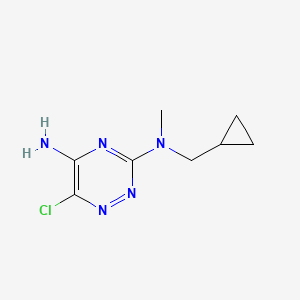

![2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2901357.png)

![N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide](/img/structure/B2901358.png)

![ethyl 2-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2901359.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2901360.png)

![N-(4-fluorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2901367.png)